![molecular formula C20H19ClF3N3S2 B2795652 4-chlorobenzyl (4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl sulfide CAS No. 344268-92-4](/img/structure/B2795652.png)
4-chlorobenzyl (4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cyclization and Pharmacological Properties
- Triazole derivatives, synthesized through cyclization of thiosemicarbazides, show potential pharmacological effects on the central nervous system (CNS) in mice. These compounds' molecular structures were confirmed through X-ray structure analysis, highlighting the significance of triazoles in CNS-related research (Maliszewska-Guz et al., 2005).
Synthesis and Biological Activity
- New hybrid molecules containing a triazole moiety have been synthesized, showcasing antimicrobial activities. These compounds, including various derivatives, demonstrate the broad potential of triazoles in developing antimicrobial agents (Bektaş et al., 2010).
Structural Analysis and Drug Design
- A potential 11β-HSD1 inhibitor, a triazole derivative, underwent an in-depth structural analysis through single-crystal X-ray diffraction and DFT studies. The insights into molecular interactions and electronic properties from these studies could guide drug design efforts (Al-Wahaibi et al., 2019).
Glycosylation and Chemical Interactions
- Research on the glycosylation of triazole derivatives, exploring the regioselectivity of reactions, contributes to the understanding of chemical interactions that could be applied in synthetic chemistry and drug development (El Ashry et al., 2009).
Antiproliferative and Antilipolytic Activities
- Studies on 1,2,4-triazole derivatives have revealed their potential antiproliferative and antilipolytic activities, indicating their possible application in addressing obesity-related cancers and metabolic diseases (Shkoor et al., 2021).
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3S2/c1-2-27-18(13-28-11-14-5-9-17(21)10-6-14)25-26-19(27)29-12-15-3-7-16(8-4-15)20(22,23)24/h3-10H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOKACGQZFCSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CSCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzyl (4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

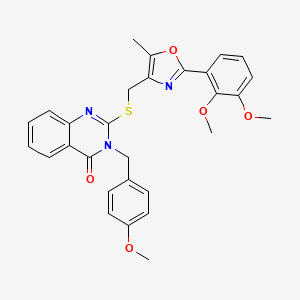
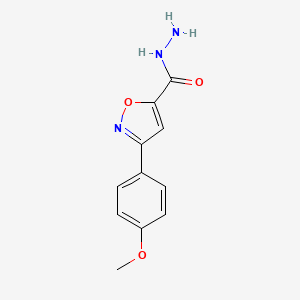
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2795573.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea](/img/structure/B2795574.png)
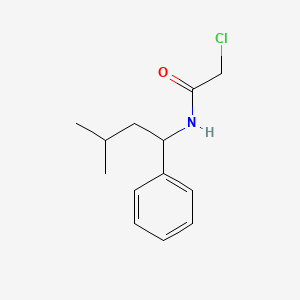
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)
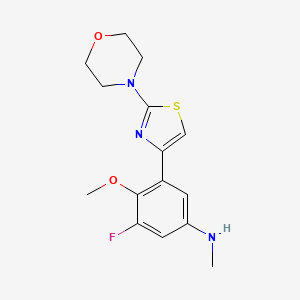
![(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2795579.png)
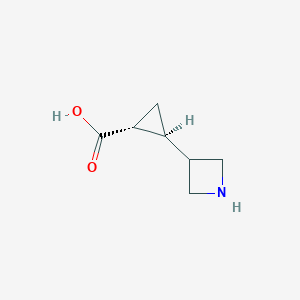
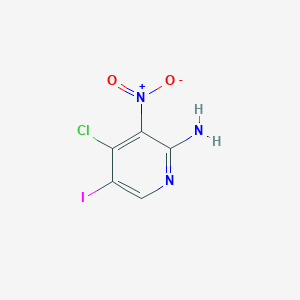
![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

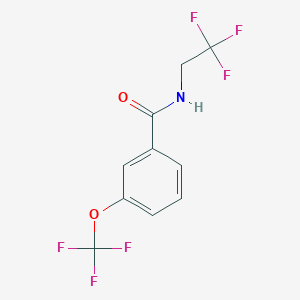
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)